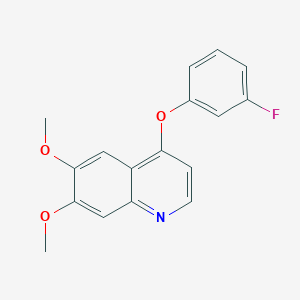
4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-フルオロフェノキシ)-6,7-ジメトキシキノリンは、独自の化学構造と様々な科学分野における潜在的な用途で知られる合成有機化合物です。この化合物は、3-フルオロフェノキシ基と6位および7位に2つのメトキシ基が置換されたキノリンコアを特徴としています。これらの官能基の存在により、化合物に独特の化学的性質が与えられ、化学研究および産業用途において注目されています。
準備方法
合成経路と反応条件
4-(3-フルオロフェノキシ)-6,7-ジメトキシキノリンの合成は、通常、複数段階のプロセスを伴います反応条件には、多くの場合、有機溶媒、触媒、および特定の温度制御が含まれ、目的の収率と純度を達成します .
工業生産方法
工業現場では、4-(3-フルオロフェノキシ)-6,7-ジメトキシキノリンの生産は、効率を最大化しコストを最小限に抑えるために最適化された反応条件を用いた大規模合成を含む場合があります。 プロセスには、様々な用途に適した高品質の製品を実現するために、連続フローリアクター、自動化システム、および高度な精製技術の使用が含まれる場合があります .
化学反応の分析
反応の種類
4-(3-フルオロフェノキシ)-6,7-ジメトキシキノリンは、次のような様々な化学反応を受ける可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、異なる酸化状態のキノリン誘導体を形成することができます。
還元: 還元反応は官能基を変換し、還元されたキノリン誘導体の形成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核剤が含まれます。 反応条件には、通常、制御された温度、特定の溶媒、および触媒が含まれ、所望の変換を促進します .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノリンN-オキシドを生じる可能性があり、一方、還元はジヒドロキノリン誘導体を生じる可能性があります。 置換反応は、幅広い官能化されたキノリン化合物を生じる可能性があります .
科学研究における用途
4-(3-フルオロフェノキシ)-6,7-ジメトキシキノリンは、以下を含むいくつかの科学研究用途を持っています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして、および様々な化学反応における試薬として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 独自の化学構造と生物活性のために、潜在的な治療薬として研究されています。
科学的研究の応用
4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
作用機序
4-(3-フルオロフェノキシ)-6,7-ジメトキシキノリンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節し、様々な生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途と研究対象の生物系によって異なります .
類似化合物の比較
類似化合物
3-フェノキシ-4-(3-トリフルオロメチルフェニル)ピリダジン: 4-(3-フルオロフェノキシ)-6,7-ジメトキシキノリンとの構造的類似性と除草活性で知られています.
4-[4-クロロ-3-(トリフルオロメチル)-フェニル]-4-ピペリジノール: 鎮痛効果の可能性と構造的類似性について調査されています.
4-(4-(3-(4-クロロ-3-トリフルオロメチル-フェニル)-ウレイド)-3-フルオロ-フェノキシ)-ピリジン-2-カルボン酸: 製薬用途について研究されています.
独自性
4-(3-フルオロフェノキシ)-6,7-ジメトキシキノリンは、キノリンコアにおける特定の置換パターンにより、独特の化学的および生物学的性質を付与されているため、際立った存在です
類似化合物との比較
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: Known for their herbicidal activity and structural similarity to 4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Investigated for its analgesic potential and structural resemblance.
4-(4-(3-(4-chloro-3-trifluoromethyl-phenyl)-ureido)-3-fluoro-phenoxy)-pyridine-2-carboxylic acid: Explored for its pharmaceutical applications.
Uniqueness
This compound stands out due to its specific substitution pattern on the quinoline core, which imparts unique chemical and biological properties
特性
分子式 |
C17H14FNO3 |
|---|---|
分子量 |
299.30 g/mol |
IUPAC名 |
4-(3-fluorophenoxy)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C17H14FNO3/c1-20-16-9-13-14(10-17(16)21-2)19-7-6-15(13)22-12-5-3-4-11(18)8-12/h3-10H,1-2H3 |
InChIキー |
LQOBRLFNSGKIFO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















